![molecular formula C15H15N5O2S B11931945 2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HS94 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods: Industrial production of HS94 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps like crystallization and chromatography. The compound is then subjected to rigorous quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: HS94 undergoes various chemical reactions, including:
Oxidation: HS94 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: HS94 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, reduced forms of HS94 .
Scientific Research Applications
HS94 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Death Associated Protein Kinase 3 and Pim kinases.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Death Associated Protein Kinase 3 and Pim kinases
Mechanism of Action
HS94 exerts its effects by selectively inhibiting Death Associated Protein Kinase 3. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The molecular targets include proteins involved in apoptosis and autophagy, making HS94 a valuable tool for studying these processes .
Comparison with Similar Compounds
Pim-1/2 Kinase Inhibitor 1: An orally active inhibitor that impedes the action of Pim kinases.
SGI-1776: Used in trials for treating prostate cancer and lymphomas.
CK2/ERK8-IN-1: A dual inhibitor of casein kinase 2 and ERK8 with pro-apoptotic efficacy.
M-110: A highly selective inhibitor of Pim kinases, showing preference for Pim-3
Uniqueness of HS94: HS94 is unique due to its high selectivity and potency for Death Associated Protein Kinase 3 inhibition. Its Ki value of 126 nanomolar for Pim kinase inhibition makes it a highly effective tool for studying hypertension and related cardiovascular diseases .
Properties
Molecular Formula |
C15H15N5O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21) |
InChI Key |
HIGNONZTHOPLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
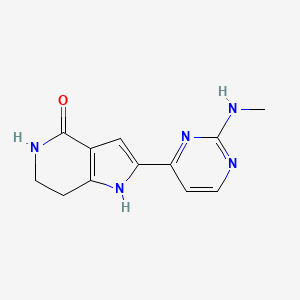

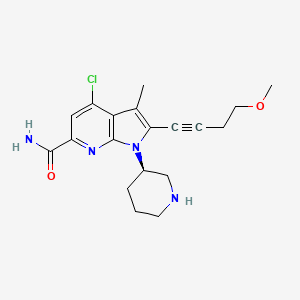
![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
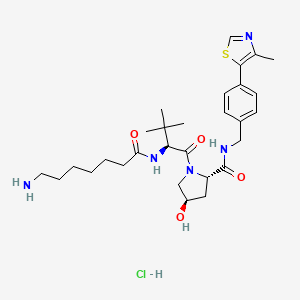
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

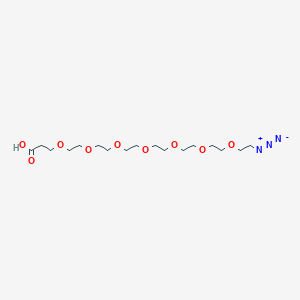
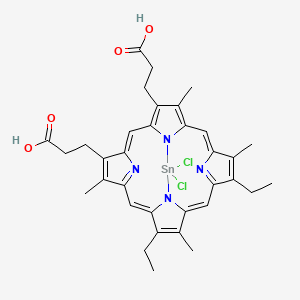
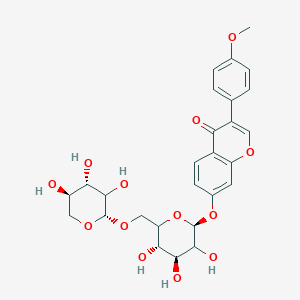
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

